Cimetidine sulfoxide
Overview
Description
Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2 receptor antagonist. Cimetidine is widely used to manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion by inhibiting gastric acid secretion . This compound is formed through the oxidation of cimetidine and retains some of the pharmacological properties of its parent compound .
Mechanism of Action
Target of Action
Cimetidine sulfoxide, a metabolite of cimetidine, shares the same primary target as its parent compound, cimetidine . The primary target of cimetidine is the histamine H2 receptor . These receptors are predominantly found on the basolateral membrane of the gastric parietal cells . The H2 receptors play a crucial role in gastric acid secretion, which is essential for digestion .
Mode of Action
This compound, like cimetidine, is a H2 receptor antagonist . It works by competitively inhibiting the binding of histamine to the H2 receptors . This inhibition blocks the normal stimulatory effect of histamine on gastric acid secretion, leading to a reduction in the volume and acidity of gastric acid .
Biochemical Pathways
The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the H2 receptors, it inhibits the histamine-stimulated adenylate cyclase pathway. This results in decreased levels of cyclic adenosine monophosphate (cAMP), reducing proton pump activity and thus, gastric acid secretion .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of cimetidine. Cimetidine is well absorbed after oral dosing, with a bioavailability of 60-70% . It is metabolized in the liver, with this compound being one of its major metabolites . The elimination half-life of cimetidine is approximately 123 minutes . These properties influence the bioavailability of cimetidine and its metabolites, including this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the stomach’s parietal cells. By inhibiting the H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This results in an overall reduction in gastric acidity, providing relief from conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome .
Action Environment
Environmental factors can influence the action of this compound. For instance, the pH of the stomach can affect the drug’s absorption and efficacy . Additionally, photochemical reactions in the environment can lead to the degradation of cimetidine, affecting its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimetidine sulfoxide can be synthesized through the oxidation of cimetidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cimetidine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to cimetidine sulfone.
Reduction: this compound can be reduced back to cimetidine using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Cimetidine sulfone.
Reduction: Cimetidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cimetidine sulfoxide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of cimetidine in biological systems.
Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of cimetidine and its metabolites in biological samples.
Medicinal Chemistry: Investigated for its potential therapeutic effects and as a lead compound for the development of new drugs targeting histamine H2 receptors.
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent histamine H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.
Uniqueness
Cimetidine sulfoxide is unique due to its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its ability to inhibit cytochrome P450 enzymes also sets it apart from other histamine H2 receptor antagonists, potentially leading to different drug-drug interactions .
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLJLYVNQFCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969219 | |
Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-72-8, 151258-41-2, 151258-42-3 | |
Record name | Cimetidine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimetidine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimetidine sulfoxide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimetidine sulfoxide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIMETIDINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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